3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a pyrimidine ring substituted with a chloro and methylsulfanyl group, linked to a pyrrolidine ring via an amino group, and further functionalized with a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The chloro and methylsulfanyl groups are introduced via electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the methylsulfanyl group can be introduced using methylthiolating agents.
Coupling with Pyrrolidine: The pyrimidine derivative is then coupled with pyrrolidine through nucleophilic substitution, often using a suitable base like sodium hydride.
Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring or the ester group, leading to the formation of alcohols or amines.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Used in studies to understand the interaction of small molecules with biological macromolecules.
Pharmaceuticals: Potential use in the formulation of therapeutic agents for treating diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the chloro and methylsulfanyl groups enhance binding affinity through hydrophobic interactions. The tert-butyl ester group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester provides unique steric hindrance and lipophilicity, which can influence its pharmacokinetic properties, making it distinct from other similar compounds with different ester groups.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2S/c1-14(2,3)21-13(20)19-6-5-9(8-19)16-11-7-10(15)17-12(18-11)22-4/h7,9H,5-6,8H2,1-4H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJVXKNIEOFJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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